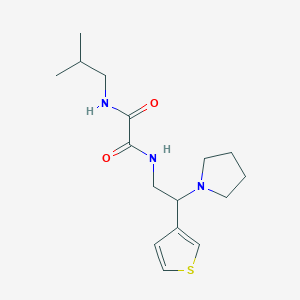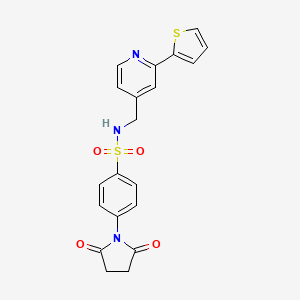
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide, commonly known as BTF, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. BTF is a synthetic compound that has been synthesized through a multi-step organic synthesis process.
Mecanismo De Acción
The mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BTF has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. BTF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. BTF has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of certain enzymes. Additionally, BTF has been shown to reduce neuronal cell death by inhibiting the activity of certain enzymes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for lab experiments. BTF is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes. BTF has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, BTF has some limitations for lab experiments. BTF has poor solubility in water, which can limit its use in certain experiments. Additionally, BTF has a short half-life in vivo, which can limit its effectiveness in certain animal studies.
Direcciones Futuras
There are several future directions for BTF research. BTF has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future studies could focus on optimizing the synthesis of BTF to improve its yield and purity. Additionally, future studies could focus on developing BTF analogs with improved solubility and longer half-life. Furthermore, future studies could focus on elucidating the mechanism of action of BTF to better understand its effects on cellular processes. Overall, BTF has significant potential as a small molecule for biomedical research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
BTF is synthesized through a multi-step organic synthesis process. The synthesis involves the reaction of 2,6-difluorobenzoyl chloride with 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with thionyl chloride to yield the final product, BTF. The synthesis of BTF has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
BTF has been extensively studied for its potential applications in biomedical research. BTF has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BTF has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BTF has been shown to have neuroprotective properties by reducing neuronal cell death.
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKJIGPOPWHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![N-isobutyl-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2870244.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)



methanone](/img/structure/B2870255.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)


![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)